molecular formula C14H11Cl3O2 B129109 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane CAS No. 2971-36-0

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Cat. No.: B129109
CAS No.: 2971-36-0
M. Wt: 317.6 g/mol
InChI Key: IUGDILGOLSSKNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HPTE is synthesized through the metabolic degradation of methoxychlor in biological systems . The process involves the hydroxylation of methoxychlor, resulting in the formation of HPTE. The reaction conditions typically involve enzymatic activity in the presence of oxygen and other cofactors.

Industrial Production Methods

Industrial production of HPTE is not common due to its nature as a metabolite. methoxychlor, the precursor to HPTE, is synthesized through the reaction of anisole with chloral in the presence of a catalyst, followed by further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

HPTE undergoes various chemical reactions, including:

    Oxidation: HPTE can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction of HPTE can lead to the formation of less reactive phenolic compounds.

    Substitution: HPTE can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Phenolic compounds with reduced reactivity.

    Substitution: Alkylated or acylated derivatives of HPTE.

Mechanism of Action

HPTE exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors, mimicking the action of natural estrogens . This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects. HPTE also inhibits enzymes such as cholesterol side-chain cleavage enzyme (P450scc, CYP11A1) and 3α-hydroxysteroid dehydrogenase (3α-HSD), further affecting steroidogenesis .

Comparison with Similar Compounds

HPTE is similar to other endocrine disruptors such as bisphenol A and dichlorodiphenyltrichloroethane (DDT) . HPTE is unique in its specific metabolic origin from methoxychlor and its distinct inhibitory effects on certain enzymes. Similar compounds include:

    Bisphenol A: Shares structural similarities and estrogenic activity.

    Dichlorodiphenyltrichloroethane (DDT): Related in terms of its origin as an insecticide and its environmental persistence.

    Methoxychlor: The parent compound from which HPTE is derived.

Properties

IUPAC Name

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022325
Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2971-36-0, 124042-17-7
Record name 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane
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Record name p,p'-Hydroxy-DDT
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14
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Record name p,p'-Hydroxy-DDT
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-
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Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Record name 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane
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Record name HYDROXYCHLOR
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Synthesis routes and methods

Procedure details

A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet, and thermometer, is charged with 83% sulfuric acid (640 g). To this sulfuric acid, phenol (354 g) is added at 20° C. Chloral (200 g) in an additional funnel is added dropwise to the phenolic stirring mixture. The reaction temperature is maintained below 30° C. After the addition, the mixture is allowed to stir at room temperature for 18 hours, before water (640 g) is added. The resulting mixture is filtered and washed with more water to afford 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (423 g) as white solids.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
640 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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